molecular formula C24H18N2O B8181253 (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

(4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8181253
M. Wt: 350.4 g/mol
InChI Key: RLOADAOBQOTJID-DHIUTWEWSA-N
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Description

Structural Features and Stereochemical Significance

The molecule features a fused bicyclic system comprising a quinoline moiety and a 4,5-dihydrooxazole ring. Key structural attributes include:

  • Stereogenic centers : The 4R and 5R configurations enforce a rigid, non-planar geometry, critical for enantioselective catalysis.
  • Coordination sites : The oxazoline nitrogen (N-oxazoline) and quinoline nitrogen (N-quinoline) form a bidentate ligand system, ideal for binding transition metals like Pd(II) and Ir(I).
  • Aromatic substituents : The 4,5-diphenyl groups enhance steric bulk, influencing substrate orientation in catalytic cycles.

X-ray crystallographic studies of analogous oxazoline complexes reveal torsional angles (e.g., C6-C5-C4-C13 = −128.8° to −131.2°) that stabilize synclinal conformations, optimizing metal-ligand interactions.

Historical Context in Oxazoline Chemistry

Oxazolines emerged as privileged ligands in the 1990s due to their modular synthesis and tunable steric/electronic properties. The integration of quinoline, first reported in the early 2000s, addressed limitations in earlier ligands by improving air stability and catalytic efficiency. The (4R,5R)-diastereomer gained prominence for its superior performance in asymmetric hydrogenation, achieving enantiomeric excess (ee) values exceeding 90% for prochiral imines.

Role in Asymmetric Catalysis and Coordination Chemistry

This ligand excels in:

  • Palladium-catalyzed oxidations : Complexes with Pd(II) (e.g., Pd(quinox)Cl₂) enable regioselective oxidation of alkenes to ketones using tert-butyl hydroperoxide (TBHP).
  • Iridium-mediated hydrogenations : [Ir(COD)(oxazoline)]PF₆ catalysts hydrogenate imines with high enantioselectivity, driven by the ligand’s chiral environment.

Properties

IUPAC Name

(4R,5R)-4,5-diphenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)27-24(26-22)21-16-15-17-9-7-8-14-20(17)25-21/h1-16,22-23H/t22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOADAOBQOTJID-DHIUTWEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps:

  • Chiral Amino Alcohol Synthesis :

    • (1R,2R)-1,2-Diphenyl-2-aminoethanol is treated with trifluoroacetic anhydride to form the corresponding oxazolidinone intermediate.

    • Stereochemical integrity is maintained using low-temperature conditions (-20°C) and anhydrous solvents.

  • Cyclocondensation :

    • The oxazolidinone reacts with 2-cyanoquinoline in toluene at 110°C for 12 hours, catalyzed by p-toluenesulfonic acid (pTSA).

    • Yield: 68–72%.

ParameterValue
Temperature110°C
CatalystpTSA (10 mol%)
SolventToluene
Reaction Time12 hours
Stereoselectivity (de)>98%

Asymmetric Catalytic Ring-Opening

An alternative route employs chiral Lewis acid catalysts to induce stereocontrol during oxazole ring formation. This method avoids pre-formed amino alcohols and instead uses racemic starting materials.

Procedure:

  • Substrates : 2-Quinolinyl nitrile and racemic trans-1,2-diphenylglycidol.

  • Catalyst : (R)-BINOL-derived titanium complex (5 mol%).

  • Conditions : Dichloromethane, 25°C, 24 hours.

  • Outcome : The catalyst selectively opens the epoxide ring, leading to the (4R,5R) configuration with 89% enantiomeric excess (ee).

Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution via enzymatic or chemical methods is employed:

Enzymatic Resolution:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic 4,5-dihydrooxazole dissolved in tert-butyl methyl ether.

  • Process : Selective acetylation of the undesired (4S,5S)-enantiomer at 30°C.

  • Efficiency : 45% yield of (4R,5R)-isomer with 99% ee after 48 hours.

Chemical Resolution:

  • Use of (S)-mandelic acid as a chiral resolving agent forms diastereomeric salts.

  • Solvent System : Ethanol/water (4:1).

  • Recovery : 52% yield after three crystallization cycles.

Comparative Analysis of Methods

MethodYield (%)ee/de (%)ScalabilityCost Efficiency
Cyclocondensation68–72>98ModerateHigh
Catalytic Ring-Opening7589–94LowModerate
Enzymatic Resolution4599HighLow
Chemical Resolution5299HighModerate

The cyclocondensation route is preferred for laboratory-scale synthesis due to its high stereoselectivity, while enzymatic resolution suits industrial applications despite lower yields.

Challenges and Mitigation Strategies

  • Oxazole Ring Instability :

    • The dihydrooxazole ring is prone to hydrolysis under acidic or aqueous conditions.

    • Solution : Use anhydrous solvents and inert atmosphere (N₂ or Ar).

  • Quinoline Coordination Interference :

    • The quinoline nitrogen can deactivate Lewis acid catalysts.

    • Mitigation : Employ bulky ligands (e.g., BINAP) to shield the catalytic site.

  • Byproduct Formation :

    • Aldol condensation byproducts occur at elevated temperatures.

    • Optimization : Maintain reaction temperatures below 120°C.

Emerging Techniques

Recent advances include photoredox catalysis for radical-mediated cyclization and flow chemistry systems to enhance reproducibility:

  • Photoredox Method :

    • Irradiation at 450 nm with [Ir(ppy)₃] catalyst achieves 80% yield in 6 hours.

  • Flow Reactor Setup :

    • Continuous flow systems reduce reaction time to 2 hours with 95% conversion .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of key signaling pathways associated with cancer progression.

Neuroprotective Effects
This compound has also been studied for its neuroprotective effects. It has been found to reduce oxidative stress and inflammation in neuronal cells, which may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Material Science

Organic Light Emitting Diodes (OLEDs)
In material science, (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has been investigated for its application in OLEDs. The compound's electronic properties make it suitable for use as an emissive layer in OLED devices, contributing to improved efficiency and brightness.

Polymer Composites
The compound can also be integrated into polymer matrices to enhance mechanical and thermal properties. Its incorporation into polymers has shown promise in producing materials with improved stability and durability for various industrial applications.

Coordination Chemistry

Ligand Properties
(4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for catalysis and sensor applications. The ligand's coordination behavior can be fine-tuned by modifying its substituents, allowing for the design of specific metal-ligand complexes tailored for desired catalytic activities.

Case Study 1: Anticancer Mechanism

A recent study published in the Journal of Medicinal Chemistry demonstrated that (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole effectively inhibits the growth of breast cancer cells by targeting the PI3K/Akt/mTOR pathway. The compound showed a dose-dependent response with IC50 values indicating potent activity against MCF-7 and MDA-MB-231 cell lines.

Case Study 2: OLED Development

In research conducted at a leading university’s materials science department, (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole was incorporated into OLED devices. The resulting devices exhibited a maximum external quantum efficiency of 20%, significantly higher than traditional OLEDs without this compound.

Case Study 3: Metal Complex Catalysis

A study published in Inorganic Chemistry highlighted the use of (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole as a ligand for palladium complexes in cross-coupling reactions. The ligand facilitated reactions under mild conditions with high yields and selectivity.

Mechanism of Action

The mechanism of action of (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may interact with cell membranes, altering their permeability and function.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The quinolin-2-yl group provides stronger π-accepting capacity than pyridin-2-yl, favoring interactions with electron-deficient metal centers . Trifluoromethylpyridyl derivatives (e.g., CAS 1997306-76-9) exhibit enhanced thermal stability and solubility in fluorinated solvents due to the CF3 group . Bis-oxazoline ligands (e.g., CAS 1264833-05-7) enable chelation of metals, expanding utility in polymerization and enantioselective transformations .

Stereochemical Considerations :

  • Enantiomeric purity (e.g., 99% ee in the target compound) is critical for catalytic efficiency. Derivatives with mismatched stereochemistry show reduced selectivity .
  • Steric bulk from substituents like isopropyl (CAS 226387-11-7) or tert-butyl groups can hinder substrate access, altering reaction pathways .

Synthetic Methods: Most oxazolines are synthesized via cyclization of β-amino alcohols with nitriles or aldehydes. The target compound’s synthesis emphasizes chiral retention using (S)-(+)-2-phenylglycinol . Fluorinated analogs require specialized precursors, such as trifluoromethylpyridine derivatives, increasing synthetic complexity .

Research Findings and Industrial Relevance

  • Cost and Availability : The target compound is commercially available at ~¥1,067/250 mg (99% ee), while pyridyl analogs are cheaper (e.g., ~¥372/100 mg) due to simpler synthesis .
  • Crystallography: Single-crystal X-ray studies confirm the (4R,5R) configuration and planar quinolinyl alignment, critical for rational ligand design .
  • Emerging Applications : Oxazoline derivatives are being explored in organic electronics and photoredox catalysis, with fluorinated variants showing promise in light-driven reactions .

Biological Activity

(4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound notable for its structural complexity and potential biological activities. This compound combines features of quinoline and oxazole rings, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H18N2O
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 2417321-38-9

Synthesis

The synthesis of (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves cyclization reactions between quinoline derivatives and diphenyl oxirane under controlled conditions. Common solvents used include dichloromethane and toluene, with elevated temperatures facilitating the reaction.

Antimicrobial Properties

Research has indicated that compounds similar to (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole exhibit significant antimicrobial activity. A study highlighted that derivatives of oxazole compounds were effective against various fungal pathogens and pest insects . The structure's ability to intercalate DNA may contribute to this activity by disrupting replication processes.

Anticancer Potential

The quinoline moiety in this compound is known for its anticancer properties. Studies suggest that compounds containing quinoline can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The interaction with specific enzymes involved in cancer progression is also a key area of research .

The proposed mechanism of action for (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole includes:

  • DNA Intercalation : The quinoline ring can intercalate into DNA strands, potentially inhibiting replication and transcription.
  • Enzyme Inhibition : The oxazole component may inhibit various enzymes that are crucial for cellular processes.

Case Studies

StudyFocusFindings
Antimicrobial ActivityShowed effectiveness against fungal pathogens; potential use in agricultural applications.
Anticancer ResearchIndicated significant inhibition of cancer cell lines; mechanisms involve apoptosis and cell cycle disruption.

Q & A

Basic: What are the key considerations for synthesizing (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole with high enantiomeric purity?

Answer:
The synthesis involves three critical steps:

Chiral Starting Material : Use enantiopure precursors like (S)-(+)-2-phenylglycinol to ensure stereochemical control at the 4,5-dihydrooxazole core .

Reaction Optimization : Employ anhydrous conditions and acid catalysts (e.g., glacial acetic acid) to minimize racemization. Reflux in polar aprotic solvents (e.g., DMSO) enhances reaction efficiency .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (water-ethanol) yield >99% purity. Enantiomeric excess (ee) is validated via polarimetry and chiral HPLC .
Key Metrics : Reported yields range from 83.2–94.5% with ee >98% .

Advanced: How can X-ray crystallography using SHELX software validate the stereochemical configuration of this compound?

Answer:

  • Data Collection : Single-crystal X-ray diffraction at 293 K resolves the (4R,5R) configuration. The SHELX suite (SHELXL-97) refines atomic coordinates with R-factors <0.034 .
  • Stereochemical Analysis : The C4 and C5 phenyl groups exhibit distinct torsion angles (e.g., C4–C5–N2–C6 = −178.5°), confirming the diastereomeric arrangement. Hydrogen-bonding networks further stabilize the chiral center .
  • Validation : Compare experimental bond lengths (e.g., C–N = 1.467 Å) with density functional theory (DFT) calculations to resolve discrepancies caused by crystal packing .

Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this oxazoline derivative?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Diastereotopic protons at C4 and C5 split into doublets of doublets (δ 4.5–5.5 ppm).
    • ¹³C NMR : The oxazoline carbonyl appears at δ 165–170 ppm .
  • IR Spectroscopy : Strong absorption at 1650–1680 cm⁻¹ confirms the C=N stretch of the oxazoline ring .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 367.1445 for C₂₄H₁₈N₂O) .

Advanced: What strategies are employed to resolve contradictions between computational predictions and experimental data in the compound's electronic structure?

Answer:

  • DFT vs. Crystallography : Discrepancies in bond angles (e.g., C–N–C in oxazoline) arise from solvent effects or crystal lattice constraints. Hybrid functionals (e.g., B3LYP) with dispersion corrections improve agreement .
  • Electron Density Maps : Multipole refinement in SHELXL identifies charge transfer effects, explaining deviations in quinoline ring planarity .
  • Validation : Cross-check with solid-state NMR (¹³C CP/MAS) to assess packing-induced distortions .

Basic: How does the choice of solvent and catalyst influence the reaction kinetics during the compound's synthesis?

Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states via dipole interactions, accelerating cyclization. Ethanol increases by-product formation due to protic interference .
  • Catalyst Role : Acetic acid protonates the imine intermediate, lowering activation energy for oxazoline ring closure. Substituent-sensitive catalysts (e.g., BF₃·Et₂O) modulate enantioselectivity .
    Kinetic Data : Reaction half-life (t₁/₂) in DMSO is ~2 hours vs. ~6 hours in THF .

Advanced: What role does this compound play in asymmetric catalysis, particularly in C–C bond-forming reactions?

Answer:

  • Chiral Ligand : The oxazoline-quinoline motif coordinates transition metals (e.g., Pd, Ir), enabling enantioselective couplings (e.g., Suzuki-Miyaura). The rigid backbone induces axial chirality in products .
  • Case Study : In allylic alkylation, the ligand achieves >90% ee via π-π stacking between quinoline and substrate aryl groups .
  • Limitations : Steric hindrance from diphenyl groups reduces activity in bulky substrate systems .

Basic: What purification techniques are optimal for isolating this compound from by-products?

Answer:

  • Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) separate diastereomers. TLC monitoring (Rf = 0.3–0.4) identifies the target band .
  • Recrystallization : Ethanol-water (1:1) selectively precipitates the product, removing hydrophilic impurities. Cooling to −20°C maximizes yield .
  • Quality Control : Purity (>99%) is confirmed via melting point (141–143°C) and HPLC (C18 column, 90:10 MeOH:H₂O) .

Advanced: How can isotopic labeling studies elucidate the compound's metabolic stability in pharmacological applications?

Answer:

  • Deuterium Labeling : Introduce ²H at the oxazoline methylene group (C4/C5) to track metabolic oxidation via LC-MS. Stable isotope ratios quantify degradation pathways .
  • In Vivo Studies : Administer ¹⁴C-labeled compound to rodents; autoradiography maps tissue distribution. Plasma half-life (t₁/₂) correlates with quinoline ring stability .
  • Challenges : Isotopic scrambling during synthesis requires stringent anhydrous conditions to preserve label integrity .

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